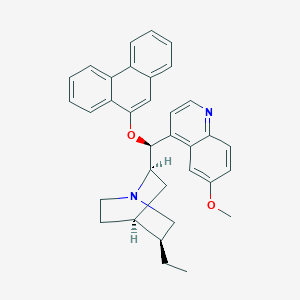

Hydroquinidine 9-phenanthryl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOVHUYOMTVDRB-FVSKFNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583635 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-88-5 | |

| Record name | 4-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cinchona Alkaloid Derived Chiral Ligands in Stereoselective Transformations

Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree, have a long and storied history in chemistry, initially for their medicinal properties, most notably quinine's use as an antimalarial agent. researchgate.net Beyond their therapeutic applications, these alkaloids, which also include quinidine (B1679956), cinchonine, and cinchonidine, have been recognized for their unique structural features that make them exceptional chiral scaffolds. ccspublishing.org.cnsigmaaldrich.comscbt.com Their rigid bicyclic core and multiple stereocenters provide a well-defined chiral environment, making them highly effective as ligands and organocatalysts in a wide array of asymmetric reactions. ccspublishing.org.cn

The application of Cinchona alkaloid derivatives in asymmetric catalysis has been a major area of research for several decades. ccspublishing.org.cnsigmaaldrich.comscbt.com These compounds can act as chiral ligands that coordinate to a metal center, or as organocatalysts, to control the facial selectivity of a prochiral substrate's approach. This control allows for the synthesis of enantiomerically enriched products, which is critical in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. The versatility of the Cinchona alkaloid framework allows for fine-tuning of its steric and electronic properties through chemical modification, leading to the development of a vast library of ligands with optimized reactivity and selectivity for specific transformations. ccspublishing.org.cn

An Overview of Hydroquinidine 9 Phenanthryl Ether As a Key Chiral Scaffold in Organic Synthesis

Hydroquinidine (B1662865) 9-phenanthryl ether is a synthetically modified Cinchona alkaloid that has carved out a niche as a valuable chiral ligand. It is synthesized from hydroquinidine, a dihydro derivative of quinidine (B1679956), by forming an ether linkage with a 9-phenanthryl group. This modification introduces a bulky and rigid aromatic moiety, which plays a crucial role in creating a highly specific chiral pocket around the catalytic center.

This compound is primarily utilized as a chiral ligand in metal-catalyzed reactions, most notably in the osmium-catalyzed asymmetric dihydroxylation of olefins. In this role, the hydroquinidine 9-phenanthryl ether coordinates to the osmium tetroxide catalyst, forming a chiral complex that then reacts with the alkene. The steric and electronic properties of the ligand dictate the face of the double bond to which the osmium complex adds, thereby determining the stereochemistry of the resulting vicinal diol. While other Cinchona alkaloid-derived ligands, such as the phthalazine (B143731) (PHAL) ligands, are more commonly used in the widely recognized AD-mix formulations, this compound has been shown to be a superior ligand in specific cases, offering improved enantioselectivity for certain challenging substrates. krackeler.com

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₃₄H₃₄N₂O₂ |

| Molecular Weight | 502.65 g/mol |

| Appearance | Solid |

| Melting Point | 120 °C (decomposes) |

| Optical Activity [α]D | +420° (c = 1 in ethanol) |

| CAS Number | 135042-88-5 |

This data is compiled from multiple sources. sigmaaldrich.comscbt.comnih.gov

Mechanistic Insights and Reaction Kinetics

Proposed Catalytic Cycles in Osmium-Catalyzed Asymmetric Reactions

The Sharpless Asymmetric Aminohydroxylation (AA) is a prime example of an osmium-catalyzed reaction where hydroquinidine (B1662865) 9-phenanthryl ether and its analogues are instrumental. The reaction facilitates the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.gov The catalytic cycle is believed to commence with the formation of an active imidotrioxoosmium(VIII) species. This is generated in situ from an osmium(VI) precursor, such as potassium osmate, and a nitrogen source, typically a salt of an N-haloamide, -sulfonamide, or -carbamate. organic-chemistry.orgnptel.ac.in

The chiral ligand, hydroquinidine 9-phenanthryl ether, coordinates to the osmium center, creating a chiral complex. This complex then reacts with the alkene in a stereoselective manner. Two primary mechanistic pathways have been proposed for the addition to the alkene: a [3+2] cycloaddition and a [2+2] cycloaddition followed by a ring-expanding migration. organic-chemistry.org While theoretical calculations often favor the [3+2] mechanism, the precise nature of this bond-forming step continues to be an area of investigation. organic-chemistry.org

Following the cycloaddition, an osmium(VI) azaglycolate intermediate is formed. This intermediate is then hydrolyzed to release the desired 1,2-amino alcohol product and regenerate the osmium catalyst. The reoxidation of the osmium(VI) species to the active osmium(VIII) state is accomplished by the N-haloamide substrate, thus completing the catalytic cycle. organic-chemistry.org A potential side reaction involves a second cycloaddition to the reoxidized metallacycle, which can lead to a decrease in enantioselectivity. organic-chemistry.org Conducting the reaction in an aqueous medium under dilute conditions can help to favor the desired hydrolysis pathway. organic-chemistry.org

Role of Ligand-Accelerated Catalysis in Enantioselective Processes

The presence of the this compound ligand is not only crucial for inducing chirality but also for accelerating the rate of the reaction. This phenomenon is known as ligand-accelerated catalysis. The ligand enhances the rate of the key cycloaddition step, leading to a more efficient catalytic turnover. organic-chemistry.org This acceleration is a key factor in the practicality and broad applicability of the asymmetric aminohydroxylation reaction.

The structure of the ligand directly influences both the rate and the enantioselectivity of the reaction. The bulky phenanthryl group and the quinuclidine (B89598) core of the hydroquinidine moiety create a well-defined chiral pocket around the osmium center. This pocket dictates the facial selectivity of the alkene approach, leading to the preferential formation of one enantiomer of the product. The choice of ligand can also influence the regioselectivity of the addition, determining which of the two possible regioisomers of the amino alcohol is formed. wordpress.com

Transition State Analysis and Stereochemical Control

The stereochemical outcome of the asymmetric aminohydroxylation is determined by the geometry of the transition state during the cycloaddition step. The interaction between the chiral ligand, the osmium center, and the incoming alkene substrate dictates the enantiofacial selectivity.

The phthalazine (B143731) (PHAL) core, often used in conjunction with hydroquinidine to create ligands like (DHQD)₂PHAL, plays a significant role in defining the binding pocket. wordpress.com The orientation of the substrate within this pocket is guided by non-covalent interactions, which minimizes steric hindrance and leads to a favored transition state geometry. This precise control over the transition state is what allows for the high enantiomeric excesses (ee) often observed in these reactions. nih.govmdpi.com

Interestingly, the choice of the linker in the Cinchona alkaloid dimer ligands can dramatically alter the regioselectivity without compromising the enantioselectivity. For instance, replacing the phthalazine linker with an anthraquinone (B42736) (AQN) linker can reverse the regioselectivity of the aminohydroxylation of styrenes. wordpress.com This suggests that the substrate's orientation within the catalyst's binding pocket is altered, leading to the formation of the other regioisomer, while the facial selectivity remains high. wordpress.com

Kinetic Studies and Rate Enhancements in Asymmetric Catalysis

Kinetic studies of the Sharpless asymmetric aminohydroxylation have provided valuable insights into the reaction mechanism and the role of the ligand. The reaction exhibits a notable rate enhancement in the presence of the chiral ligand, a hallmark of ligand-accelerated catalysis. organic-chemistry.org

The efficiency of the catalytic system allows for low catalyst loadings, typically around 5 mol%, making the process more cost-effective despite the expense of the osmium catalyst and the chiral ligand. wordpress.com The development of heterogeneous versions of the aminohydroxylation catalyst, for example by supporting the ligand on materials like silica (B1680970) gel or incorporating osmium into hydrotalcite-like structures, aims to further improve the practicality of the reaction by enabling catalyst recycling. mdpi.com These heterogeneous systems have shown promising results, with good yields and high enantioselectivities. mdpi.com

Ligand Structure Enantioselectivity Relationships Lser and Design Principles

Impact of the 9-Phenanthryl Moiety on Chiral Induction in Hydroquinidine (B1662865) Derivatives

The phenanthryl group at the C9-oxygen of the hydroquinidine scaffold is a key determinant of its catalytic prowess. This large, sterically demanding aromatic system plays a crucial role in creating a well-defined chiral environment around the catalyst's active site. The steric bulk of the phenanthryl moiety helps to create a "chiral pocket" that effectively differentiates between the two faces of a prochiral substrate, leading to high enantioselectivity.

Kinetic studies on the alcoholysis of meso cyclic anhydrides using dihydroquinidine-phenanthryl ether (DHQD-PHN) have shed light on the catalytic mechanism. These studies suggest that the reaction proceeds via a general base catalysis mechanism, where the cinchona alkaloid forms a hydrogen-bonding complex with the alcohol. The bulky phenanthryl group is thought to enforce an anti-closed conformation of the alkaloid, which is believed to be the active conformation for catalysis. mdpi.com This conformational restriction is critical for minimizing steric interactions and achieving high enantioselectivity. mdpi.com

Comparative Studies with Other Cinchona Alkaloid Derivatives (e.g., (DHQD)2PHAL, 9-O-aryl DHQD)

The performance of Hydroquinidine 9-phenanthryl ether is often benchmarked against other Cinchona alkaloid derivatives, most notably the dimeric phthalazine-based ligand (DHQD)₂PHAL. While (DHQD)₂PHAL is a highly effective and widely used ligand in asymmetric dihydroxylation (AD), research has shown that in certain cases, the phenanthryl ether ligands can offer superior enantioselectivity.

For instance, in the asymmetric dihydroxylation of allyltrimethylsilane, the use of phenanthryl ether ligands like DHQD-PHN resulted in significantly higher enantioselectivity (76% ee) compared to the phthalazine-based ligands. mdpi.com This suggests that for some substrates, the specific steric and electronic properties of the phenanthryl group create a more effective chiral environment than the larger, more complex phthalazine (B143731) linker.

The table below presents a comparison of the enantioselectivity achieved with different Cinchona alkaloid derivatives in various asymmetric reactions.

| Reaction | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Allyltrimethylsilane | DHQD-PHN | 76% | mdpi.com |

| Asymmetric Dihydroxylation | Allyltrimethylsilane | AD-mix-β ((DHQD)₂PHAL) | 13% | mdpi.com |

| Asymmetric Michael Addition | Malonate and Nitroolefin | Hydroquinidine-squaramide | High | nih.gov |

| Neber Reaction of O-sulfonyl ketoxime | O-sulfonyl ketoxime | (DHQD)₂PHAL | up to 92:8 er | mdpi.com |

It is important to note that the choice of the optimal ligand is highly dependent on the specific substrate and reaction conditions.

Principles for Rational Ligand Design to Enhance Enantioselectivity and Catalytic Efficiency

The insights gained from studying this compound and its analogues have led to the formulation of key principles for the rational design of more efficient Cinchona alkaloid-based catalysts.

A primary principle is the modification of the C9-ether group to fine-tune the steric and electronic properties of the catalyst. Increasing the steric bulk of the substituent at this position can lead to enhanced enantioselectivity by creating a more defined and restrictive chiral pocket. nih.gov This is exemplified by the superior performance of the phenanthryl ether derivatives in certain reactions.

Furthermore, the introduction of specific functional groups onto the Cinchona alkaloid scaffold can lead to bifunctional catalysts with enhanced activity and selectivity. For example, the incorporation of thiourea (B124793) or squaramide moieties can enable dual activation of both the nucleophile and the electrophile through hydrogen bonding, leading to highly efficient and enantioselective transformations. york.ac.uk Computational modeling, particularly density functional theory (DFT), has become an invaluable tool in the rational design of these catalysts, helping to elucidate reaction mechanisms and predict the origins of enantioselectivity. nih.gov

Stereochemical Consequences of Ligand Modifications

Modifications to the structure of this compound can have profound stereochemical consequences. The inherent chirality of the Cinchona alkaloid framework, particularly the stereochemistry at the C8 and C9 positions, dictates the absolute configuration of the product. Hydroquinidine and its derivatives typically yield one enantiomer of the product, while its pseudo-enantiomer, hydroquinine (B45883), provides the opposite enantiomer.

Altering the phenanthryl moiety itself, for instance, by introducing substituents, can further modulate the enantioselectivity. Electron-withdrawing or electron-donating groups on the aromatic rings can influence the electronic interactions between the catalyst and the substrate, potentially impacting both the reaction rate and the degree of chiral induction. Similarly, the position of these substituents can alter the shape and size of the chiral pocket, leading to changes in enantioselectivity. The stereochemistry of the final product is a direct consequence of the intricate interplay between the catalyst's structure and the transition state geometry of the reaction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Asymmetric Catalysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of asymmetric reactions catalyzed by cinchona alkaloids and their derivatives, including ethers like Hydroquinidine (B1662865) 9-phenanthryl ether. nih.gov Although specific DFT studies on Hydroquinidine 9-phenanthryl ether are not extensively documented in publicly available research, the principles and findings from studies on related cinchona alkaloid catalysts are directly applicable. These computational models help to unravel the intricacies of how these catalysts achieve high levels of enantioselectivity. nih.gov

Researchers employ DFT and hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) to model the transition states of reactions. nih.gov These calculations provide crucial information on the geometry and energy of the catalyst-substrate complex, revealing the key interactions that govern stereochemical outcomes. For instance, DFT studies on reactions catalyzed by cinchona alkaloids highlight the importance of hydrogen bonding and steric hindrance in directing the approach of the substrate to the catalyst's active site. nih.gov The insights gained from these computational studies are vital for the rational design of more efficient and selective catalysts for a wide array of chemical transformations. nih.gov

Computational NMR for Chemical Shift Prediction and Conformational Analysis of Alkaloids

The conformational flexibility of cinchona alkaloids is a critical factor in their catalytic activity. Computational Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with DFT, provides a powerful approach to study the conformational landscape of these molecules in solution. nih.gov A combined experimental and theoretical approach, including spin simulation and iteration techniques, has been successfully used to investigate the dynamic equilibria of cinchona alkaloid O-ethers. nih.gov

Molecular Modeling of Host-Guest Interactions and Ligand-Substrate Binding Affinities

Molecular modeling techniques, particularly molecular docking, are instrumental in understanding the interactions between cinchona alkaloid derivatives and their substrates or biological targets. These methods allow for the virtual screening of large libraries of compounds and provide insights into the specific binding modes that contribute to biological activity or catalytic efficacy. unpad.ac.id For example, molecular docking simulations have been used to study the binding of various cinchona alkaloid derivatives to biological macromolecules, such as the estrogen receptor α (ER-α), to identify potential new anti-cancer agents. unpad.ac.idunpad.ac.id

In these simulations, the cinchona alkaloid derivative is treated as a "guest" molecule that binds to a specific site on the "host" macromolecule. The calculations predict the most favorable binding pose and estimate the binding affinity, often expressed as the free energy of binding (ΔG). unpad.ac.id Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor are identified, providing a rational basis for the observed activity. unpad.ac.id Although specific molecular modeling studies on the host-guest interactions of this compound are not prevalent in the literature, the approaches used for other cinchona derivatives could be readily applied to predict its binding behavior with various substrates or receptors.

Table 1: Illustrative Data from Molecular Docking of Cinchona Alkaloid Derivatives with Estrogen Receptor α (ER-α) This table is based on findings for various cinchona alkaloid derivatives and serves as an example of the data generated in such studies.

| Cinchona Alkaloid Derivative | Binding Free Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Amino Acid Residues |

| Cinchonine 2-chlorobenzoate | -8.5 | 0.25 µM | Arg394, Glu353, Thr347 |

| Cinchonidine benzoate | -8.2 | 0.48 µM | Arg394, Glu353, Thr347 |

| Cinchonine 2-(4-hydroxyphenyl) acetate | -8.1 | 0.59 µM | Arg394, Glu353, Thr347 |

Source: Adapted from molecular docking studies on cinchona alkaloid derivatives. unpad.ac.idunpad.ac.id

Quantum Chemical Calculations on Chiral Recognition Phenomena

Quantum chemical calculations are crucial for understanding the fundamental principles of chiral recognition, a key aspect of the function of chiral molecules like this compound. These calculations can shed light on the subtle energetic differences between diastereomeric complexes, which are the basis for enantioselective processes.

Studies on the protonated dimers of cinchona alkaloids, for instance, have employed a combination of mass spectrometry and quantum chemical calculations to investigate chiral recognition. nih.gov These studies have revealed that homochiral dimers can be more strongly bound than their heterochiral counterparts, providing a clear demonstration of chiral discrimination at the molecular level. nih.gov Furthermore, quantum chemical methods are used to explore the mechanisms of stereoselective reactions. For example, calculations on the asymmetric fluorination of ketones catalyzed by primary amines derived from cinchona alkaloids have elucidated how the catalyst scaffold controls the stereochemical outcome by adopting specific conformations in the transition state. acs.org These computational investigations provide a detailed picture of the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that govern chiral recognition and are fundamental to the design of new stereoselective catalysts and chiral selectors.

Advanced Methodologies and Future Research Directions

Immobilization Techniques for Heterogeneous Asymmetric Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step towards more sustainable and economically viable chemical processes. The immobilization of catalysts like Hydroquinidine (B1662865) 9-phenanthryl ether onto solid supports offers significant advantages, including simplified product purification, catalyst recyclability, and the potential for use in continuous-flow systems. While specific research on the immobilization of Hydroquinidine 9-phenanthryl ether is an area of ongoing development, the principles are well-established within the broader field of organocatalysis.

Common strategies for immobilization involve the covalent attachment of the catalyst to a variety of solid supports. These supports can range from inorganic materials like silica (B1680970) gel and mesoporous silica nanoparticles to organic polymers such as polystyrene. The choice of support and the linking strategy are crucial for maintaining the catalytic activity and selectivity of the immobilized this compound. An effective immobilization technique must ensure that the catalyst's active site remains accessible to the reactants while providing a stable anchor that prevents leaching into the reaction medium.

The potential for catalyst reuse is a key driver for developing heterogeneous systems. For instance, in homogeneous applications, this compound has been shown to be recoverable with high efficiency. In one documented procedure for asymmetric dihydroxylation, the catalyst was recovered in 92% yield after flash chromatography, indicating its stability and potential for recycling in batch processes. orgsyn.org The development of robustly immobilized versions of this catalyst is a logical progression to further enhance its industrial applicability.

Applications in Continuous Flow Synthesis for Scalable Asymmetric Reactions

Continuous flow chemistry has garnered significant attention as a transformative technology for chemical manufacturing, offering enhanced safety, improved heat and mass transfer, and the ability to scale up reactions seamlessly. The integration of chiral catalysts like this compound into continuous flow reactors holds immense promise for the large-scale production of enantiomerically pure compounds.

While specific, published examples of this compound in continuous flow systems are currently limited, the broader success of immobilized cinchona alkaloids in flow chemistry provides a clear roadmap. Typically, a solid-supported version of the catalyst would be packed into a column or a microreactor. The reactant solution is then continuously passed through this catalytic bed, where the asymmetric transformation occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and enantioselectivity.

The development of such systems for this compound would enable the efficient and scalable synthesis of chiral diols and other valuable intermediates, moving beyond the limitations of traditional batch processing.

Integration in Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis

Multicomponent reactions (MCRs) and cascade (or tandem) processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

The application of this compound and its derivatives in such complex transformations is an exciting frontier. While the literature on MCRs has been dominated by other classes of organocatalysts, such as those derived from proline, the unique stereochemical environment created by cinchona alkaloids offers untapped potential. sigmaaldrich.com For example, the basic nitrogen of the quinuclidine (B89598) core and the steric bulk of the phenanthryl group could be leveraged to control the stereochemical outcome of multiple bond-forming events in a single pot.

A hypothetical cascade reaction could involve an initial asymmetric Michael addition catalyzed by this compound, followed by an intramolecular aldol (B89426) condensation to rapidly build molecular complexity and create multiple stereocenters with high fidelity. The development of such processes would represent a significant advance in synthetic efficiency.

Development of Novel Reaction Architectures Utilizing this compound

The versatility of this compound extends beyond its well-established role in asymmetric dihydroxylation. Researchers are continually exploring new reaction architectures where its unique chiral scaffolding can be exploited to achieve novel transformations. This includes its potential use in phase-transfer catalysis, where the chiral cation formed from the cinchona alkaloid can direct the stereoselective reaction between an inorganic nucleophile and an organic electrophile in a biphasic system.

Furthermore, the combination of this compound with other catalytic systems, such as metal catalysts, in cooperative or dual-catalytic processes could unlock new synthetic pathways. In such a scenario, the organocatalyst and the metal catalyst could activate different components of the reaction in a concerted fashion, leading to products that are not accessible through either catalytic system alone. The exploration of these novel reaction concepts is crucial for expanding the synthetic utility of this powerful organocatalyst.

Emerging Applications in the Synthesis of Chiral Intermediates and Biologically Active Compounds

The primary value of a chiral catalyst lies in its ability to facilitate the synthesis of enantiomerically pure compounds that are of practical importance, particularly as pharmaceutical intermediates and biologically active molecules. This compound has demonstrated its utility in this regard.

A notable example is its use in the asymmetric dihydroxylation of 3-vinyl-1,5-dihydro-2,4-benzodioxepine to produce the corresponding chiral diol. This reaction is a key step in the synthesis of valuable chiral building blocks. orgsyn.orgorgsyn.org The high enantioselectivity achieved with this compound makes it a superior catalyst compared to other commercially available dihydroquinidine (B8771983) derivatives for this transformation. orgsyn.orgorgsyn.org

| Catalyst | Enantiomeric Excess (ee) |

| This compound | >90% |

| Dihydroquinidine 4-methyl-2-quinolyl ether | 61% |

| Dihydroquinidine 4-chlorobenzoate | 34% |

Table 1: Comparison of enantioselectivity for the asymmetric dihydroxylation of 3-vinyl-1,5-dihydro-2,4-benzodioxepine using different dihydroquinidine derivatives. orgsyn.orgorgsyn.org

Furthermore, this compound has been identified as a key reagent in the synthesis of potential therapeutic agents. Patents have disclosed its use in the preparation of selective inhibitors of aggrecanase for the treatment of osteoarthritis. It has also been listed as a chiral reagent in the synthesis of diastereomerically enriched phosphoramidate (B1195095) derivatives of nucleoside compounds for the treatment of viral infections. google.com These applications underscore the importance of this compound in medicinal chemistry and drug discovery.

Q & A

Q. What safety precautions are critical when handling Hydroquinidine 9-phenanthryl ether in laboratory settings?

this compound requires adherence to safety protocols to avoid inhalation (S22) and skin/eye contact (S24/25) . Researchers should:

- Use fume hoods for synthesis/purification steps.

- Wear nitrile gloves, lab coats, and safety goggles.

- Clean spills with inert absorbents (e.g., vermiculite) and dispose of waste as hazardous material.

- Monitor air quality regularly to ensure compliance with occupational exposure limits (e.g., OSHA/NIOSH standards).

Q. What synthetic routes and purity assessment methods are used for this compound?

- Synthesis : Etherification of hydroquinidine with 9-phenanthryl bromide under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

- Purity Analysis :

- HPLC : C18 column with acetonitrile/water gradient (retention time ~8.2 min, ≥96% purity) .

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (ether linkage) and δ 7.2–9.0 ppm (aromatic protons) confirm structural integrity .

- Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 503.65 .

Q. How is the structural integrity of this compound confirmed spectroscopically?

- ¹³C NMR : Aromatic carbons (δ 120–140 ppm) and ether oxygen-linked carbons (δ 70–80 ppm) .

- FT-IR : C-O-C stretching vibration at ~1250 cm⁻¹ .

- HRMS : Validates molecular formula (C₃₄H₃₄N₂O₂) within 3 ppm accuracy .

Advanced Research Questions

Q. How can enantioselectivity be optimized when using this compound in asymmetric catalysis?

- Steric Modulation : Replace the hydroxyl group at C9 with bulky substituents (e.g., 9-phenanthryl) to block one face of β-nitrostyrene substrates, improving enantiomeric excess (ee%) by 15–20% .

- Kinetic Studies : Eyring plots to determine activation parameters (Δ‡H, Δ‡S) for transition states.

- Computational Modeling : DFT calculations identify favorable substrate-catalyst geometries (e.g., π-π interactions between phenanthryl and nitroolefins) .

- Optimal Conditions : Toluene solvent, -20°C, 5 mol% catalyst loading (achieving >90% ee in model reactions) .

Q. How do researchers resolve contradictions in reported biological activities (e.g., NF-κB inhibition vs. potassium channel effects)?

- Orthogonal Assays :

- NF-κB Inhibition : Luciferase reporter assays (HEK293 cells, 24-h incubation) with IC₅₀ comparison to BAY 11-7082 .

- Potassium Channel Blockade : Patch-clamp electrophysiology (hERG-expressing CHO cells, voltage-step protocols) .

Q. How does the 9-phenanthryl ether modification alter Hydroquinidine’s pharmacodynamic profile compared to Quinidine?

- Lipophilicity : Increased logP by +1.2 enhances membrane permeability, prolonging action potential duration (APD₉₀) in ventricular myocytes by 25% at 10 μM .

- Ion Channel Specificity : Preferential hERG blockade (IC₅₀ = 2.3 μM) over Nav1.5 (IC₅₀ = 15 μM) due to π-π stacking with channel residues .

- Computational Modeling : CoMFA correlates substituent bulk with QT interval prolongation in Langendorff heart models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.